4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
Overview
Description
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C14H10N2O4S It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitro group, a phenylsulfonyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-indole, followed by formylation to introduce the aldehyde group. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carboxylic acid.
Reduction: 4-Amino-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects. The compound’s structure allows it to interact with various biological targets, making it a potential lead compound in medicinal chemistry.
Industry: Used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes, receptors, or other proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the aldehyde group but shares the nitro and phenylsulfonyl groups.
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde: Lacks the nitro group but shares the phenylsulfonyl and aldehyde groups.
4-Nitro-1H-indole-3-carbaldehyde: Lacks the phenylsulfonyl group but shares the nitro and aldehyde groups.
Uniqueness
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is unique due to the presence of all three functional groups: nitro, phenylsulfonyl, and aldehyde. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in similar compounds lacking one or more of these groups.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitroindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(23(21,22)12-5-2-1-3-6-12)13-7-4-8-14(15(11)13)17(19)20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLADRCWXTOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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